N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide

Description

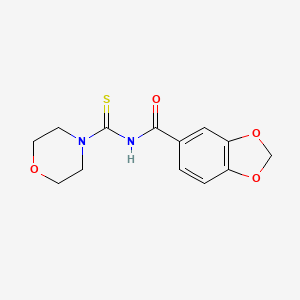

N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a 1,3-benzodioxole core linked to a carboxamide group substituted with a 4-morpholinylcarbothioyl moiety. Potential applications may span pharmaceuticals, agrochemicals, or specialty chemicals, inferred from analogs used as flavoring agents, cooling additives, or bioactive molecules .

Properties

IUPAC Name |

N-(morpholine-4-carbothioyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-12(14-13(20)15-3-5-17-6-4-15)9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPNXSJZTFJWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-morpholinylcarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzodioxole moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole moiety.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-(4-Morpholinylcarbothioyl)-... | 4-Morpholinylcarbothioyl | C₁₃H₁₅N₃O₃S | 305.34 | Thiourea, morpholine ring |

| N-(1-Propylbutyl)-... | 1-Propylbutyl | C₁₅H₂₁NO₃ | 263.34 | Linear aliphatic chain |

| N-(1-Isopropyl-1,2-dimethylpropyl)-... | Branched alkyl | C₁₆H₂₁NO₃ | 275.34 | Enhanced cooling activity |

| 3,4-Methylenedioxy-U-47700 | Dimethylamino-cyclohexyl | C₁₇H₂₃N₂O₃ | 309.38 | Opioid activity, methylenedioxy |

| N-(4-Hydroxy-2-(4-MeO-phenyl)-... (4cb) | Thiazole-hydroxyphenyl | C₁₈H₁₅N₂O₅S | 371.39 | Pharmaceutical intermediate |

Key Research Findings

Structural-Activity Relationships : Substituents dictate functionality. Aliphatic chains favor flavoring applications, while aromatic/heterocyclic groups enhance bioactivity or cooling effects .

Safety vs. Risk : Regulatory-approved flavoring agents (e.g., N-(1-propylbutyl)-...) exhibit robust safety profiles, whereas unregulated analogs (e.g., 3,4-methylenedioxy-U-47700) pose health risks .

Synthetic Efficiency : Hantzsch cyclization enables high-yield (>90%) production of thiazole-linked derivatives, though scalability for other substituents requires optimization .

Biological Activity

N-(4-Morpholinylcarbothioyl)-1,3-benzodioxole-5-carboxamide is a compound derived from the 1,3-benzodioxole framework, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with P2X receptors and anticancer activity.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of a morpholine moiety enhances its solubility and bioavailability, making it a candidate for therapeutic applications. The chemical structure can be represented as follows:

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

1. P2X Receptor Inhibition

Recent studies have highlighted the inhibitory effects of this compound on P2X receptors, specifically P2X4 and P2X7. These receptors are implicated in various pathophysiological conditions such as chronic pain and inflammatory diseases.

- Mechanism of Action : The compound acts as a non-competitive antagonist, exhibiting selectivity towards the h-P2X4R and h-P2X7R receptors.

- Potency : In vitro assays demonstrated significant inhibitory potentials with IC50 values of 0.039 μM for h-P2X4R and 0.018 μM for h-P2X7R, indicating strong efficacy in modulating purinergic signaling pathways .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

- Cell Lines Tested : The compound was evaluated against A549 (lung adenocarcinoma) and C6 (rat glioma) cell lines.

- Cytotoxicity : MTT assays revealed that the compound exhibited cytotoxic effects with an IC50 value significantly lower than that of control agents, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 20.5 | Induction of apoptosis |

| C6 | 15.8 | Disruption of mitochondrial membrane potential |

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzodioxole framework can enhance biological activity. For instance:

- Substituents on the morpholine ring significantly influence receptor binding affinity and selectivity.

- Compounds with additional electron-withdrawing groups exhibited improved potency against P2X receptors .

Study 1: P2X Receptor Antagonism

In a comparative study, several derivatives of 1,3-benzodioxole were synthesized and tested for their ability to inhibit P2X receptors. The study found that modifications to the carbothioamide group led to enhanced receptor selectivity and potency.

Study 2: Anticancer Efficacy

A study focusing on the anticancer effects of this compound highlighted its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells (NIH/3T3 fibroblasts). This suggests a favorable therapeutic index for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.